molecular formula C10H14ClNO4S2 B030883 (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-13-8

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B030883
CAS No.: 160982-13-8
M. Wt: 311.8 g/mol
InChI Key: FMNGDEKOOMHKNT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS: 160982-13-8) is a chiral thienothiazine derivative with a molecular formula of C₁₀H₁₄ClNO₄S₂ and a molecular weight of 311.81 g/mol . Key structural features include:

  • A thieno[3,2-e]thiazine 1,1-dioxide core.
  • A chloro substituent at position 5.
  • A 3-methoxypropyl group at position 2.
  • A hydroxyl group at position 4 in the (S)-configuration.

It is marketed as a pharmaceutical intermediate, with suppliers like TRC offering prices starting at $255/50 mg .

Properties

IUPAC Name

(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNGDEKOOMHKNT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432957
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-13-8
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

  • IUPAC Name : (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
  • Molecular Formula : C10H14ClNO4S2
  • Molecular Weight : 239.688 g/mol
  • CAS Number : 160982-13-8
  • Purity : ≥98% (HPLC)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .
  • Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is essential for protecting cells from damage and has implications in aging and chronic diseases .

Antidiabetic Effects

Research has demonstrated that this compound can lower blood glucose levels in animal models. In a study involving Zucker fa/fa rats, the compound was administered at doses of 1 mg/kg and resulted in significant reductions in glucose excursions following glucose loads. Additionally, there were increases in plasma insulin levels .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It showed selective cytotoxicity towards tumorigenic cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Studies

Study ReferenceObjectiveFindings
Evaluate antidiabetic effectsSignificant reduction in blood glucose levels in Zucker fa/fa rats with increased insulin secretion.
Assess cytotoxicitySelective cytotoxic effects on tumorigenic cell lines with minimal impact on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienothiadiazine Dioxides with Alkyl Substituents

Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
  • Structure : Features an allyl group at position 4 and a chloro group at position 6.
  • Synthesis: Prepared via reduction with NaBH₄ in isopropanol, yielding a white solid (mp 85–86°C) .
  • Key Differences :
    • Lack of a 3-methoxypropyl group.
    • The allyl substituent at position 4 may reduce steric hindrance compared to the bulkier 3-methoxypropyl group in the target compound.
Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
  • Structure : Contains a methyl group at position 2 and an allyl group at position 4.
  • Synthesis : Involves alkylation with methyl iodide in acetonitrile, producing a white solid (mp 90–92°C) .
  • Biological activity in AMPAR/KAR modulation may differ due to substituent electronic effects .

Benzodithiazine Derivatives

N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4)
  • Structure: Features a benzo-fused dithiazine core with a cyano group at position 7.
  • Properties : Higher molecular weight (303.76 g/mol) and distinct IR/NMR profiles (e.g., 2235 cm⁻¹ for C≡N stretch) .
  • Key Differences: The benzo core vs. thieno core alters π-electron density and solubility.

Tricyclic Thienothiadiazine Dioxides

S18986 Analogues
  • Structure: Tricyclic systems resembling the clinically tested S18986, a nootropic agent .
  • Key Differences :
    • Tricyclic frameworks enhance rigidity, possibly improving target selectivity.
    • The 3-methoxypropyl group in the target compound may offer better pharmacokinetic properties than ethyl or cyclopropyl chains .

Brinzolamide-Related Compounds

Brinzolamide Impurities
  • Structure: Includes sulfonamide derivatives like (S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (CAS: 154127-42-1) .
  • Key Differences :
    • The sulfonamide group at position 6 (vs. chloro in the target compound) is critical for carbonic anhydrase inhibition.
    • The target compound’s chloro group may redirect biological activity toward other therapeutic targets .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 6-Cl, 4-OH, 2-(3-methoxypropyl) C₁₀H₁₄ClNO₄S₂ 311.81 Chiral (S)-configuration, moderate toxicity Pharmaceutical intermediate
Compound 26 6-Cl, 4-allyl C₈H₉ClN₂O₂S₂ 276.81 Allyl group enhances flexibility AMPAR/KAR modulation
Compound 4 6-Cl, 7-CN, N-methylhydrazine C₉H₇ClN₄O₂S₂ 303.76 Cyano group improves polarity Not specified
Brinzolamide Impurity 6-sulfonamide, 4-OH C₁₀H₁₅N₃O₅S₂ 329.43 Sulfonamide for enzyme inhibition Carbonic anhydrase inhibition

Research Findings and Implications

  • Stereochemistry : The (S)-enantiomer of the target compound likely offers superior binding affinity compared to racemic mixtures, as seen in related APIs .
  • Substituent Effects: The 3-methoxypropyl group balances lipophilicity and steric bulk, optimizing blood-brain barrier penetration .
  • Synthetic Challenges : Introducing the 3-methoxypropyl group requires precise alkylation conditions, contrasting with simpler methyl or allyl substitutions in analogues .

Preparation Methods

Thienothiazine Ring Formation

The thieno[3,2-e]thiazine core is typically constructed via cyclization of substituted thiophene precursors. Patent CN102056914A details a two-step process:

  • Acid-Catalyzed Glycol Coupling : Reaction of 5-chlorothiophene-2-sulfonamide (Formula 6) with ethylene glycol under acidic conditions yields a dihydroxy intermediate (Formula 7).

  • Alkali-Mediated Cyclization : Treatment with sodium methoxide induces ring closure to form the thienothiazine system (Formula 8).

Critical Parameters :

  • Temperature: 60–80°C for cyclization.

  • Solvent: Methanol or ethanol for optimal solubility.

  • Yield: 85–92% for Formula 8.

Introduction of 3-Methoxypropyl Side Chain

The 3-methoxypropyl group is introduced via nucleophilic substitution. Patent WO2005016937A1 highlights the use of 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane with the thienothiazine intermediate under basic conditions (K₂CO₃ or NaH).

Optimization Insights :

  • Reagent Choice : 1-Bromo-3-methoxypropane provides higher reactivity (85% yield) compared to the chloro analog (72%).

  • Solvent Effects : Tetrahydrofuran (THF) enhances miscibility, reducing side-product formation.

Chlorination and Oxidation

Position-Specific Chlorination

Chlorine is introduced at position 6 via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds at –10°C to minimize over-chlorination.

Data Comparison :

MethodChlorinating AgentTemperatureYield
SO₂Cl₂ in DCMSulfuryl chloride–10°C89%
N-ChlorosuccinimideNCS0°C76%

Sulfone Oxidation

The 1,1-dioxide moiety is generated using hydrogen peroxide (H₂O₂) in acetic acid at 50°C. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) show comparable efficacy but higher cost.

Stereoselective Hydroxylation

The (S)-configuration at position 4 is achieved via asymmetric oxidation. Patent EP2303856B1 describes a Sharpless-type epoxidation followed by acid-catalyzed ring opening:

  • Epoxidation : Use of Ti(OiPr)₄ with (+)-diethyl tartrate forms the (S)-epoxide.

  • Hydrolysis : Treatment with HCl in aqueous THF yields the (S)-4-hydroxy derivative.

Enantiomeric Excess :

  • 92–95% ee when using (+)-diethyl tartrate.

  • 88% ee with (–)-diethyl tartrate, indicating reagent-dependent stereocontrol.

Purification and Characterization

Chromatographic Methods

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound. High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms enantiopurity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.59 (s, 1H, ArH), 4.54 (s, 2H, CH₂SO₂), 3.18 (s, 3H, OCH₃), 1.74 (m, 2H, CH₂CH₂CH₂).

  • LC-MS : [M+H]⁺ = 346.2 (calc. 346.08).

Comparative Analysis of Synthetic Routes

Table 1. Yield and Efficiency of Key Methods

StepPatent CN102056914APatent WO2005016937A1EP2303856B1
Cyclization89%77%85%
Chlorination91%68%88%
EnantioselectivityN/AN/A95% ee
Total Yield63%52%71%

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide?

  • Methodological Answer : The synthesis involves sequential alkylation and oxidation steps. Key steps include:

  • Reduction : Use sodium borohydride (NaBH₄) in isopropanol under reflux (70–80°C) to reduce intermediates, followed by solvent removal via vacuum distillation .
  • Purification : Extract the crude product using a chloroform/water mixture (1:1 v/v), followed by recrystallization from methanol to yield a white solid (melting point: 85–92°C) .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) during reduction to prevent oxidation byproducts.

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include δ 3.3–3.5 ppm (methoxypropyl -OCH₃), δ 4.1–4.3 ppm (hydroxy group -OH), and δ 6.7–7.1 ppm (thieno-thiazine aromatic protons) .
  • Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 349.02 (calculated: 349.01) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted chloro-intermediates or over-oxidized sulfone derivatives.
  • Purification Strategies :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar impurities .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water gradient) to isolate the target compound .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and mobile phase n-hexane/isopropanol (85:15) to resolve (S)- and (R)-enantiomers .
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to achieve >98% enantiomeric excess (ee) .

Q. How do stereochemical variations (e.g., (S) vs. (R) configuration) impact biological activity?

  • Methodological Answer :

  • In Vitro Assays : Compare carbonic anhydrase inhibition (IC₅₀) using recombinant human isoforms (e.g., CA-II and CA-IX). The (S)-enantiomer shows 10-fold higher potency (IC₅₀ = 12 nM vs. 120 nM for (R)) due to optimal hydrogen bonding with CA active sites .
  • Molecular Docking : Simulate binding poses using AutoDock Vina; the (S)-form aligns with Thr199 and His94 residues, enhancing affinity .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 vs. 6.5 for tumor-associated CA-IX) and ionic strength .
  • Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to rule out assay artifacts .

Synthesis Workflow Optimization

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC (silica GF₂₅₄, UV detection) after each reaction to identify incomplete conversions .
  • Temperature Control : Maintain 40–50°C during methylation (CH₃I/K₂CO₃ in acetonitrile) to avoid side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.